![molecular formula C39H72O5 B052962 Dielaidin CAS No. 98168-52-6](/img/structure/B52962.png)
Dielaidin
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including functional group transformations and the formation of carbon-carbon bonds. Techniques such as transition-metal-catalyzed C−C bond formations, ring-closing metathesis (RCM), and enantioselective addition reactions play a crucial role in constructing the molecular framework of target compounds efficiently and selectively (Fürstner & Langemann, 1997).
Molecular Structure Analysis
The molecular structure of a compound is elucidated through various spectroscopic methods, including NMR, IR, and mass spectrometry, coupled with X-ray crystallography. These techniques allow for the determination of stereochemistry, functional groups, and the overall three-dimensional arrangement of atoms in the molecule.
Chemical Reactions and Properties
Understanding the reactivity and chemical behavior of a compound involves studying its interactions with different reagents under various conditions. This includes its participation in addition reactions, substitution reactions, and its behavior towards acids, bases, and oxidizing or reducing agents.
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its characterization and practical application. Differential scanning calorimetry and other thermal analysis methods provide insights into phase transitions and thermal stability (McMullen & McElhaney, 1997).
Scientific Research Applications
Interactions with Phosphatidylethanolamine Membranes : A study by Cordomí et al. (2010) explored the interactions of fatty acids with DEPE membranes. This research is significant for understanding the role of structurally related fatty acids in biomembranes, which is crucial for lipid drug design and membrane-lipid therapy. The study found that fatty acids promote the formation of a HII phase in membranes and identified specific features that influence the localization of carboxylate groups within the membrane. This information is vital for rational lipid drug design (Cordomí et al., 2010).
Bilayer to Hexagonal Phase Transition : Another study by Epand (1985) focused on the sensitivity of the bilayer to hexagonal phase transition temperatures of dielaidoylphosphatidylethanolamine to the presence of small amounts of other lipid components. This research provides insights into how additives affect lipid phase transitions, which is important for understanding the structural behavior of lipid bilayers and membranes (Epand, 1985).
Safety And Hazards
properties
IUPAC Name |
[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-XPWSMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317483 | |
Record name | 1,3-Dielaidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dielaidin | |
CAS RN |
98168-52-6, 25637-84-7 | |
Record name | 1,3-Dielaidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dielaidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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